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2,3,6-Tribromo-4-methoxy-5-nitropyridine Documentation Hub

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  • Product: 2,3,6-Tribromo-4-methoxy-5-nitropyridine
  • CAS: 31872-70-5

Core Science & Biosynthesis

Foundational

The Enigmatic Scaffold: A Technical Primer on the Potential of 2,3,6-Tribromo-4-methoxy-5-nitropyridine in Medicinal Chemistry

Abstract The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological and pharmacokinetic profiles. This technical guide delves into the untapped potential of a highly functionalized, yet currently underexplored, pyridine derivative: 2,3,6-Tribromo-4-methoxy-5-nitropyridine . While this specific molecule is not prominently featured in current literature, an analysis of its constituent functional groups and the established reactivity of related polysubstituted pyridines allows for a comprehensive projection of its synthetic accessibility, chemical versatility, and potential applications in drug discovery. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a theoretical framework to inspire and direct future research into this promising chemical entity.

Introduction: The Allure of a Polysubstituted Pyridine

Pyridines are a privileged class of N-heterocycles in modern drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021.[3] The strategic placement of various functional groups on the pyridine ring can profoundly influence a molecule's biological activity.[1] The subject of this guide, 2,3,6-Tribromo-4-methoxy-5-nitropyridine, presents a particularly intriguing scaffold. The combination of multiple bromine atoms, a methoxy group, and a nitro group on a single pyridine ring suggests a rich and varied reactivity profile, making it a potentially valuable intermediate for the synthesis of complex molecular architectures.

The bromine atoms serve as versatile handles for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings.[4][5] The nitro group, a strong electron-withdrawing group, not only activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but can also be reduced to a primary amine, a key functional group for introducing further diversity.[3][6] The methoxy group can influence the electronic properties of the ring and may play a role in directing substitution reactions or in ligand-receptor interactions.[1]

This guide will first propose a plausible synthetic pathway to access this novel compound. Subsequently, it will explore the anticipated reactivity of its key functional groups, providing a roadmap for its elaboration into diverse chemical libraries. Finally, by drawing parallels with structurally related compounds, we will speculate on its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Hypothetical Synthesis of 2,3,6-Tribromo-4-methoxy-5-nitropyridine

The synthesis of polysubstituted pyridines can be achieved through various strategies, including one-pot multicomponent reactions or the stepwise functionalization of a pre-existing pyridine core.[7][8][9][10] Given the specific substitution pattern of the target molecule, a stepwise approach starting from a commercially available pyridine derivative appears to be a logical and controllable strategy. A plausible synthetic route could commence with the bromination and nitration of a suitable methoxypyridine precursor.

A potential synthetic pathway is outlined below:

Synthetic_Pathway start 4-Methoxypyridine intermediate1 3,5-Dibromo-4-methoxypyridine start->intermediate1 Step 1 step1 Bromination (Br2, H2SO4) intermediate2 3,5-Dibromo-4-methoxy-2-nitropyridine intermediate1->intermediate2 Step 2 step2 Nitration (HNO3, H2SO4) product 2,3,6-Tribromo-4-methoxy-5-nitropyridine intermediate2->product Step 3 step3 Bromination (NBS, H2SO4)

Caption: Hypothetical synthetic pathway to 2,3,6-Tribromo-4-methoxy-5-nitropyridine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,5-Dibromo-4-methoxypyridine

  • To a stirred solution of 4-methoxypyridine in concentrated sulfuric acid, cooled to 0 °C, add bromine dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,5-dibromo-4-methoxypyridine.

Step 2: Synthesis of 3,5-Dibromo-4-methoxy-2-nitropyridine

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 3,5-dibromo-4-methoxypyridine portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry under vacuum to obtain 3,5-dibromo-4-methoxy-2-nitropyridine.

Step 3: Synthesis of 2,3,6-Tribromo-4-methoxy-5-nitropyridine

  • To a solution of 3,5-dibromo-4-methoxy-2-nitropyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) in portions.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Cool the mixture to room temperature, pour onto ice, and collect the solid product by filtration.

  • Wash the product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the final product, 2,3,6-Tribromo-4-methoxy-5-nitropyridine.

Predicted Reactivity and Chemical Versatility

The rich functionality of 2,3,6-Tribromo-4-methoxy-5-nitropyridine opens up a multitude of avenues for chemical modification. The three bromine atoms, the nitro group, and the methoxy group each offer distinct opportunities for derivatization.

Reactivity_Hub center 2,3,6-Tribromo-4-methoxy-5-nitropyridine snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alkoxides) center->snar Br at C2/C6 suzuki Suzuki Coupling (with boronic acids) center->suzuki Br at C2/C3/C6 reduction Nitro Group Reduction (e.g., with Fe/HCl or H2/Pd-C) center->reduction NO2 at C5 demethylation Demethylation (e.g., with BBr3) center->demethylation OMe at C4

Caption: Predicted reactivity of 2,3,6-Tribromo-4-methoxy-5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the pyridine nitrogen.[11][12] This allows for the displacement of these bromine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse range of substituted pyridines.[6][13][14] The bromine at the 3-position is less activated and would likely require more forcing conditions for substitution.

Palladium-Catalyzed Cross-Coupling Reactions

All three bromine atoms are potential sites for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would allow for the introduction of aryl, heteroaryl, or alkyl groups by reacting with the corresponding boronic acids.[5][15][16][17][18] The differential reactivity of the bromine atoms could potentially be exploited for selective, sequential couplings.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[3][19][20] The resulting aminopyridine is a valuable intermediate that can undergo a wide array of subsequent reactions, including acylation, sulfonylation, and diazotization followed by substitution.

Demethylation

The methoxy group can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃). This would provide access to the corresponding pyridin-4-ol derivative, which could exhibit different biological properties and provide another point for derivatization.

Potential Applications in Medicinal Chemistry

While no biological data exists for 2,3,6-Tribromo-4-methoxy-5-nitropyridine itself, the structural motifs present in this molecule and its potential derivatives are found in compounds with a wide range of biological activities.

Table 1: Potential Therapeutic Areas and Rationale

Therapeutic AreaRationale
Oncology Pyridine derivatives are prevalent in anticancer agents, including kinase inhibitors. The ability to introduce diverse substituents via cross-coupling and SNAr reactions allows for the exploration of structure-activity relationships (SAR) against various cancer-related targets.[1][21]
Infectious Diseases Many pyridine-containing compounds have demonstrated antibacterial, antifungal, and antimalarial properties.[22][23][24] The highly functionalized scaffold of the title compound could serve as a starting point for the development of novel anti-infective agents.
Inflammatory Diseases Certain substituted pyridines have shown anti-inflammatory activity.[22] The amino derivatives of the target compound could be used to synthesize amides and other functional groups known to interact with inflammatory targets.
Neurodegenerative Diseases The pyridine core is present in drugs targeting the central nervous system.[3] The ability to modulate lipophilicity and introduce hydrogen bond donors and acceptors through the versatile reactivity of the scaffold could be beneficial for designing CNS-active compounds.

Conclusion and Future Outlook

2,3,6-Tribromo-4-methoxy-5-nitropyridine represents a chemically intriguing and synthetically accessible scaffold that holds considerable, albeit currently unexplored, promise for medicinal chemistry. Its dense functionalization provides a platform for the rapid generation of diverse chemical libraries through well-established synthetic transformations. The predicted reactivity of this molecule, based on the known chemistry of related polysubstituted pyridines, suggests that it could be a valuable building block for the discovery of novel therapeutic agents across a range of disease areas.

This technical guide is intended to serve as a catalyst for further investigation into this enigmatic molecule. Experimental validation of the proposed synthetic route and a systematic exploration of its reactivity are crucial next steps. Such studies would undoubtedly unlock the full potential of 2,3,6-Tribromo-4-methoxy-5-nitropyridine as a powerful tool in the arsenal of the medicinal chemist.

References

  • Wei, H., Li, Y., Xiao, K., Cheng, B., Wang, H., Hu, L., & Zhai, H. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters, 17(24), 5974–5977.
  • Ghaedi, A., Vahdat, S. M., & Ziarati, A. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(29), 12933-12953.
  • Kharitonov, D. S., Mikhailov, A. S., & Novikov, M. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 723.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 12, 2026, from [Link]

  • Wang, X., Fan, J., Zhang, D., & Tu, S. (2008). Efficient Synthesis of Polysubstituted Pyridine under Solvent-free Conditions without Using Any Catalysts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Organic Synthesis with 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved February 12, 2026, from [Link]

  • Szabó, G., D'Souza, M. J., & Kappe, C. O. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 3028–3041.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. Retrieved February 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Boosting Pharmaceutical Discovery: The Role of Nitropyridine Intermediates. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Valdivieso-Álvarez, K., Velázquez-Carrillo, A., Vallejo, J. R., Santos-Ballardo, A., & Zarazúa-Morin, M. E. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Valdivieso-Álvarez, K., Velázquez-Carrillo, A., Vallejo, J. R., Santos-Ballardo, A., & Zarazúa-Morin, M. E. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Smith, K., El-Hage, S., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5157–5167.
  • Kharitonov, D. S., Mikhailov, A. S., & Novikov, M. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 723.
  • Asif, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 69, 345-353.
  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Smith, K., El-Hage, S., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(28), 5157–5167.
  • Semantic Scholar. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 12, 2026, from [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved February 12, 2026, from [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2017). Medicinal chemistry of acridine and its analogues. Retrieved February 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Improving yield in nucleophilic aromatic substitution (SNAr) of nitropyridines

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Yield & Selectivity in Nucleophilic Aromatic Substitution of Nitropyridines Diagnostic Overview Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Yield & Selectivity in Nucleophilic Aromatic Substitution of Nitropyridines

Diagnostic Overview

Welcome to the technical support interface. If you are experiencing suboptimal yields in the displacement of halogens on nitropyridine scaffolds, consult the diagnostic matrix below before proceeding to the detailed troubleshooting modules.

SymptomProbable CauseImmediate Action
Low Conversion (<30%) Poor electrophilicity or nucleophile solvation.Switch solvent to DMSO/NMP; Upgrade Leaving Group (Cl → F).
High Conversion, Low Yield Decomposition or side reactions (hydrolysis).Dry solvents (Karl Fischer <100 ppm); Lower temperature; Switch to non-nucleophilic base.
Regioisomeric Mixtures Competing activation sites (e.g., C2 vs. C4).[1]Lower reaction temperature; Increase steric bulk of nucleophile; Switch solvent polarity.
"Black Tar" Formation Polymerization or Nitro-reduction.Remove strong reducing agents; Exclude light; Use inert atmosphere (

/Ar).

Technical Modules (Q&A)

Module A: Reactivity & Kinetics

Q: My reaction is stalled with a chloride leaving group. Why isn't the nitro group activating the ring enough?

A: While the nitro group (


) is a potent electron-withdrawing group (EWG), the rate-determining step in SNAr is the addition  of the nucleophile to the aromatic ring to form the Meisenheimer complex (see Diagram 1).

If your reaction is sluggish, you are likely facing the "Element Effect." Unlike


 reactions where bond strength dictates reactivity (I > Br > Cl > F), SNAr reactions follow the order F >> Cl ≈ Br > I .[2][3][4][5]
  • The Fluorine Advantage: The high electronegativity of fluorine inductively lowers the energy of the LUMO at the ipso-carbon, significantly accelerating the initial nucleophilic attack.

  • Solution (The Halex Swap): If the chloride substrate is unreactive, convert it to the fluoride intermediate using spray-dried KF or CsF in DMSO before adding your nucleophile. This often boosts yields from <20% to >80% [1].

Q: I am using DMF with Sodium Hydride (NaH) to generate my nucleophile, but I see variable yields and safety concerns. What is happening?

A: CRITICAL SAFETY WARNING: The combination of NaH and DMF (or DMSO) is potentially hazardous.

  • The Risk: NaH can deprotonate the solvent or cause a "runaway" exotherm, leading to explosive decomposition, especially at scale [2].[6]

  • The Chemistry: DMF can decompose to dimethylamine (

    
    ), which acts as a competing nucleophile, contaminating your product with 
    
    
    
    -dimethylaminopyridines.
  • Recommendation: Switch to mild, non-nucleophilic bases like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . If a strong base is required, use LiHMDS or NaHMDS in THF/Dioxane, or switch the solvent to NMP (N-methyl-2-pyrrolidone) which is more stable than DMF with strong bases.
Module B: Regioselectivity

Q: I have a 2,4-dichloro-5-nitropyridine substrate. Which chlorine will be displaced?

A: Regioselectivity is dictated by the superposition of activation vectors from the Pyridine Nitrogen and the Nitro group.

  • Analysis:

    • C-2 Position: Activated by the Pyridine Nitrogen (Ortho) and the Nitro group (Para).[7]

    • C-4 Position: Activated by the Pyridine Nitrogen (Para) and the Nitro group (Ortho).

  • The Outcome: In 2,4-dichloro-5-nitropyridine, the C-4 position is typically more reactive due to the combined activation and the "Ortho Effect" of the nitro group, which stabilizes the transition state through inductive withdrawal [3].

  • Troubleshooting: If you observe mixtures, lower the temperature to -78°C (kinetic control) and slowly warm up. Bulky nucleophiles will prefer the less hindered position (often C-4, depending on C-3 substituents).

Module C: Solvents & Catalysis

Q: How can I improve yield without changing the substrate?

A: The solvation of the nucleophile is the "hidden variable" in SNAr.

  • Solvent Switch: In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonding, reducing its energy. Switching to Polar Aprotic Solvents (DMSO, NMP, DMF) leaves the nucleophile "naked" and highly reactive.[4] Note: DMSO can accelerate rates by up to

    
     fold compared to alcohols [4].
    
  • Phase Transfer Catalysis (PTC): If you must use non-polar solvents (Toluene/DCM) or have solubility issues, add 18-Crown-6 (for Potassium bases) or Tetrabutylammonium bromide (TBAB) . This shuttles the anionic nucleophile into the organic phase [5].

Visualizing the Mechanism

The following diagram illustrates the critical "Addition-Elimination" pathway. Note that the stability of the Meisenheimer Complex (Node B) determines whether the reaction proceeds or reverts.

SNAr_Mechanism cluster_stabilization Stabilization Factors Substrate Nitropyridine Substrate (Electrophile) TS1 Transition State 1 (High Energy) Substrate->TS1  Activation Energy (Lowered by NO2/F) Nucleophile Nucleophile (Nu-) Nucleophile->TS1  Activation Energy (Lowered by NO2/F) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate  Addition Step (Rate Determining) Product Substituted Product + Leaving Group (X-) Intermediate->Product  Elimination Step (Fast) Note1 Nitro group acts as electron sink Intermediate->Note1 Note2 Pyridine N accepts negative charge Intermediate->Note2

Caption: The SNAr Addition-Elimination mechanism. The Nitro group serves as an electron sink, stabilizing the anionic Meisenheimer intermediate.

Experimental Protocols

Protocol A: Standard High-Yield Procedure (DMSO Method)

Best for: Stable substrates, difficult displacements.

  • Preparation: Charge a reaction vial with the Nitropyridine substrate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMSO (0.5 M concentration relative to substrate). Tip: Ensure DMSO is dry; water causes hydrolysis to pyridones.

  • Nucleophile Addition: Add the amine/thiol nucleophile (1.1 equiv).

  • Reaction: Stir at room temperature. If no reaction after 1 hour, heat to 60°C.

  • Work-up: Dilute with water (5x volume). If solid precipitates, filter and wash. If oil forms, extract with EtOAc. Note: DMSO is difficult to remove; extensive water washes are required.

Protocol B: Microwave-Assisted Synthesis

Best for: Deactivated substrates, rapid library synthesis.

  • Vial Setup: Use a microwave-transparent vial (0.5–2.0 mL).

  • Reagents: Substrate (1.0 equiv), Nucleophile (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: NMP or Acetonitrile .

  • Irradiation: Set to 120°C for 10 minutes (High Absorption level).

  • Safety: Ensure the vessel is rated for the pressure generated by the solvent at 120°C.

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting_Tree Start Start Diagnosis Check_Conversion Check LCMS Conversion Start->Check_Conversion Low_Conv Low Conversion (<50%) Check_Conversion->Low_Conv High_Conv High Conversion (>90%) But Low Yield Check_Conversion->High_Conv Temp_Check Is Temperature >80°C? Low_Conv->Temp_Check Purity_Check Identify Impurities High_Conv->Purity_Check LG_Check Is Leaving Group Cl/Br? Temp_Check->LG_Check Yes Action_Heat Action: Increase Temp or Use Microwave Temp_Check->Action_Heat No Action_Halex Action: Switch to Fluoride (KF) or Change Solvent to DMSO LG_Check->Action_Halex Yes Imp_Pyridone Impurity: Pyridone (M-Cl+OH) Purity_Check->Imp_Pyridone Imp_Polymer Impurity: Black Tar/Polymer Purity_Check->Imp_Polymer Action_Dry Action: Dry Solvent (Mol Sieves) Check Base Quality Imp_Pyridone->Action_Dry Action_Inert Action: Degas Solvent Lower Temp Exclude Light Imp_Polymer->Action_Inert

Caption: Logic flow for diagnosing SNAr failure modes based on LCMS data.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Specific Solvent Issues with the SNAr Reaction: Safety of NaH/DMF. ACS Green Chemistry Institute. Available at: [Link]

  • SNAr Comparative Reaction: Solvent Effects (DMSO vs Others). gChem Global Resources. Available at: [Link]

  • Improving phase-transfer catalysis by enhancing non-covalent interactions. Royal Society of Chemistry (PCCP).[8] Available at: [Link][4][9][10]

Sources

Optimization

Purification methods for 2,3,6-Tribromo-4-methoxy-5-nitropyridine intermediates

Critical Workflow Overview The purification of 2,3,6-Tribromo-4-methoxy-5-nitropyridine (CAS: 31872-70-5) presents unique challenges due to the high halogen content and the presence of a nitro group. These features creat...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Workflow Overview

The purification of 2,3,6-Tribromo-4-methoxy-5-nitropyridine (CAS: 31872-70-5) presents unique challenges due to the high halogen content and the presence of a nitro group. These features create a highly lipophilic molecule with specific sensitivity to nucleophilic attack.

The following decision tree outlines the recommended workflow for processing crude reaction mixtures, specifically distinguishing between filtration-based isolation and chromatographic purification.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) TLC TLC Analysis (Hexane:EtOAc 8:2) Start->TLC Solidity Physical State? TLC->Solidity Assess State Solid Precipitate/Solid Solidity->Solid High Melting Pt Oil Oily Residue/Gum Solidity->Oil Solvent Trapped/Impure Trituration Trituration (Cold MeOH or Heptane) Solid->Trituration Remove surface impurities Column Flash Chromatography (SiO2, Neutralized) Oil->Column Separation required Recryst Recrystallization (EtOH/H2O or MeCN) Trituration->Recryst If purity <95% Check Purity Check (HPLC/13C NMR) Recryst->Check Column->Check Check->Recryst Fail (Solid) Check->Column Fail (Oil) Final Pure Intermediate (>98%) Check->Final Pass

Figure 1: Purification Decision Tree. This workflow prioritizes non-chromatographic methods (trituration/recrystallization) to minimize decomposition risks on silica gel.

Troubleshooting Guides (Q&A)

Issue 1: Regioisomer Contamination

User Question: "I performed the methoxylation of 2,3,4,6-tetrabromo-5-nitropyridine, but TLC shows two spots very close together. How do I separate the 4-methoxy product from the 2- or 6-methoxy isomers?"

Technical Insight: In nucleophilic aromatic substitution (


) of poly-halogenated nitropyridines, the nitro group activates the ortho and para positions.
  • Target (C4-OMe): Activated by the ortho-nitro group.

  • Impurity (C6-OMe): Also activated by the ortho-nitro group and the ring nitrogen.

  • Impurity (C2-OMe): Activated by the para-nitro group.

Resolution Protocol:

  • Avoid Chromatography Initially: Regioisomers often have identical Rf values on silica.

  • Exploit Symmetry (Recrystallization): The 4-methoxy isomer (2,3,6-tribromo) possesses a higher degree of symmetry and typically a higher melting point than the 2- or 6-methoxy isomers.

  • Solvent Selection: Use Ethanol/Water (9:1) or Acetonitrile .

    • Dissolve the crude solid in boiling Ethanol.

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to 4°C. The symmetrical 4-methoxy target usually crystallizes first.

  • Trituration: If recrystallization fails, triturating the crude solid with cold Methanol often dissolves the less stable isomers (2/6-OMe) while leaving the 4-OMe target as a solid.

Issue 2: The "Silent" Proton NMR

User Question: "I isolated a solid, but the 1H NMR only shows a single peak around 4.1 ppm. Where are the aromatic protons? Did the reaction fail?"

Technical Insight: The target molecule, 2,3,6-Tribromo-4-methoxy-5-nitropyridine , is fully substituted.

  • Positions 2, 3, 6 = Bromine.[1][2][3][4]

  • Position 4 = Methoxy.[1][2][5][6][7]

  • Position 5 = Nitro.[2][5][6][7][8][9][10][11]

  • Result: There are zero aromatic protons. The singlet at ~4.1 ppm is the methoxy group (

    
    ). This is the expected result, not a failure.
    

Verification Method: Do not rely on 1H NMR for structure confirmation. You must use:

  • 13C NMR: Look for the specific chemical shifts of the pyridine ring carbons. The C-NO2 and C-OMe carbons will have distinct shifts compared to C-Br.

  • LC-MS: Confirm the mass (M+ and isotope pattern for 3 Bromines). The isotope pattern will show a distinct "quartet-like" cluster due to

    
     and 
    
    
    
    abundance.
Issue 3: Product "Oiling Out" or Hydrolysis

User Question: "My product turns into a sticky red gum during recrystallization, and I see a new spot on TLC near the baseline."

Technical Insight:

  • Oiling Out: Caused by impurities (residual solvents or isomers) lowering the melting point.

  • Baseline Spot: This is likely 2,3,6-tribromo-5-nitropyridin-4-ol (the hydrolysis product). The C4-methoxy group is activated by the adjacent nitro group, making it susceptible to hydrolysis by atmospheric moisture or wet solvents, especially if the mixture is acidic.

Resolution Protocol:

  • Dry Solvents: Ensure all recrystallization solvents are anhydrous.

  • Base Wash: If the crude is acidic (from HBr generation), wash the organic layer with saturated

    
    before attempting crystallization.
    
  • Rescue Procedure:

    • Redissolve the gum in a minimum amount of

      
       (DCM).
      
    • Add 5 volumes of n-Heptane .

    • Evaporate the DCM slowly on a rotavap (no heat). The product should precipitate as a powder as the solubility decreases.

Detailed Experimental Protocols

Protocol A: Optimized Recrystallization

Best for removing regioisomers and stabilizing the solid form.

StepActionCritical Parameter
1 Dissolution Dissolve 10g crude solid in 80 mL Acetonitrile at 60°C.
2 Filtration Filter hot through a glass frit to remove insoluble inorganic salts (NaBr).
3 Precipitation Allow solution to cool to RT. If no crystals form, add 10-20 mL Water dropwise.
4 Crystallization Store at 4°C for 12 hours. Do not disturb.
5 Isolation Filter solids.[6][9] Wash with Cold (0°C) Methanol/Water (1:1) .
6 Drying Dry under high vacuum at 40°C. Warning: Overheating (>60°C) may cause degradation.
Protocol B: Flash Column Chromatography

Use only if recrystallization fails or for small-scale isolation.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Pre-treatment: The silica must be neutral. Acidic silica can hydrolyze the methoxy group. Pre-wash the column with 1% Triethylamine (TEA) in Hexane if the product is unstable.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane).

    • Solvent B: Ethyl Acetate (EtOAc).

    • Gradient: 0% B

      
       10% B over 20 minutes. The poly-bromo compound is very non-polar and elutes early.
      
  • Detection: UV at 254 nm. (Nitro compounds quench fluorescence strongly).

Physical Properties & Stability Data[10]

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 390.81 g/mol Distinctive isotope pattern in MS.
Appearance Pale yellow to orange crystalline solidDarkens upon light exposure.
Solubility (High) DCM, Ethyl Acetate, THFGood for extraction.
Solubility (Mod) Methanol, AcetonitrileGood for recrystallization.
Solubility (Low) Water, HexanesGood for precipitation/washing.
Storage 2-8°C, Inert Atmosphere (Ar/N2)Protect from light and moisture.

References

  • Compound Registry: 2,3,6-Tribromo-4-methoxy-5-nitropyridine. BLD Pharm Catalog. Accessed 2026.[2]

  • General Synthesis Method:Synthesis of Methoxy- and Halo-Substituted Benzophenanthridinone Derivatives.

    
     conditions for halo-nitro-pyridines). National Institutes of Health (PMC). 
    
  • Purification Logic: Purification of polybrominated congeners. (Principles of separating poly-halogenated isomers via recrystallization). PubMed.

  • Analogous Chemistry: Nitropyridines: Their Synthesis and Reactions. (Mechanisms of nitro-group activation in pyridines). ResearchGate.[10]

Disclaimer: This guide is intended for qualified research personnel only. 2,3,6-Tribromo-4-methoxy-5-nitropyridine is a potent chemical intermediate. Always review the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting

Overcoming steric hindrance in 2,3,6-Tribromo-4-methoxy-5-nitropyridine reactions

Welcome to the technical support guide for navigating the unique chemical reactivity of 2,3,6-Tribromo-4-methoxy-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique chemical reactivity of 2,3,6-Tribromo-4-methoxy-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this highly functionalized and sterically congested heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the mechanistic principles at play, enabling you to troubleshoot and optimize your synthetic strategies effectively.

The core challenge presented by this substrate is the immense steric hindrance imposed by three bulky bromine atoms flanking the reactive sites of the pyridine ring. This guide offers a series of troubleshooting steps and field-proven solutions in a practical question-and-answer format.

Part 1: Foundational Principles & General Troubleshooting
FAQ 1: My reaction with 2,3,6-Tribromo-4-methoxy-5-nitropyridine is failing or showing minimal conversion. Where do I start troubleshooting?

Failure to react is the most common issue and is almost always rooted in the inability of the reacting species to physically access the pyridine core. The bromine atoms at positions 2, 3, and 6, along with the adjacent nitro group, create a formidable steric shield.

Initial Diagnostic Workflow:

start Reaction Failure (Low or No Conversion) q1 Is the reaction a Pd-catalyzed cross-coupling? start->q1 q2 Is the reaction a Nucleophilic Aromatic Substitution (SNAr)? q1->q2 No cc_check Review Catalyst System: 1. Ligand Choice (Bulky?) 2. Catalyst Loading (%) 3. Base Strength & Solubility q1->cc_check Yes snar_check Review Reaction Conditions: 1. Temperature 2. Solvent Polarity 3. Nucleophile Strength q2->snar_check Yes other Consider alternative reaction type or consult advanced strategies section. q2->other No cc_sol Proceed to Cross-Coupling Troubleshooting Section cc_check->cc_sol snar_sol Proceed to SNAr Troubleshooting Section snar_check->snar_sol

Caption: Initial troubleshooting decision tree.

Before diving into specific reaction types, consider these universal factors:

  • Temperature: Sterically hindered reactions often have high activation energies.[1] If your reaction is proceeding slowly at 80-100 °C, a significant increase in temperature (e.g., to 120-150 °C in a sealed vessel) may be necessary. Microwave-assisted synthesis is an excellent tool for safely reaching these temperatures.[2][3]

  • Solvent Choice: Higher-boiling point, polar aprotic solvents like dioxane, DMF, DMSO, or NMP can be beneficial. They help dissolve all components, including inorganic bases, and can facilitate charge separation in polar transition states.

  • Concentration: In some bimolecular reactions, higher concentrations can increase the reaction rate. However, for substrates prone to decomposition or side-reactions, starting at a moderate concentration (e.g., 0.1 M) is advisable.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, a characteristic exacerbated by the powerful electron-withdrawing nitro group. This makes the molecule inherently activated for SNAr.[4][5] The primary targets for substitution are the bromine atoms at the C2 and C6 positions, which are ortho and para (respectively, relative to the activating nitro group, though all positions are influenced by the ring nitrogen).

FAQ 2: I'm attempting an SNAr reaction with an amine or alkoxide, but I see no product. Why?

Answer: The cause is almost certainly a combination of steric and electronic factors.

  • Extreme Steric Blockade: The C2 and C6 positions are severely hindered. The C2-Br is flanked by the C3-Br, and the C6-Br is adjacent to the bulky C5-NO₂ group. An incoming nucleophile must approach through a very narrow path.

  • Leaving Group Ability: While bromide is a good leaving group, the stability of the anionic Meisenheimer-like intermediate is paramount.[6][7] The formation of this intermediate is the rate-determining step and is highly sensitive to steric repulsion.

Troubleshooting Guide for SNAr Reactions
IssueRecommended ActionMechanistic Rationale
No Reaction Increase temperature significantly (120-180 °C). Use of a microwave reactor is highly recommended.[8]Provides the necessary thermal energy to overcome the high activation barrier caused by steric repulsion during the formation of the Meisenheimer intermediate.
Low Yield Use a stronger, less-hindered nucleophile if possible. For example, use sodium methoxide instead of sodium tert-butoxide.A more potent nucleophile can more effectively attack the electron-poor ring, partially compensating for the unfavorable sterics.
Decomposition Use a more polar aprotic solvent like DMSO or NMP.These solvents can help stabilize the charged intermediate, potentially lowering the activation energy and allowing for slightly milder conditions.
No Reaction (even at high temp.) Consider switching to a palladium-catalyzed C-N or C-O coupling (Buchwald-Hartwig type).For highly hindered systems, SNAr may not be viable. Cross-coupling reactions proceed via a different mechanism that is often more tolerant of steric hindrance, provided the right catalyst system is used.[9][10]
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

For this substrate, forming new C-C or C-N bonds will almost exclusively rely on palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C2, C3, and C6 bromine atoms are all potential coupling sites. The key challenge across all these reactions is the initial oxidative addition step, where the C-Br bond inserts into the Pd(0) catalyst.

cluster_OA Oxidative Addition Step pd Pd(0)L ts [Transition State] pd->ts clash1 Steric Clash! substrate Sterically Hindered Ar-Br substrate->ts product L-Pd(II)(Ar)(Br) ts->product High Ea clash2 Steric Clash!

Caption: Steric clash in the oxidative addition step.

FAQ 3: My Suzuki coupling with 2,3,6-Tribromo-4-methoxy-5-nitropyridine is not working. What is the most likely point of failure?

Answer: The failure is almost always due to an inappropriate catalyst system (ligand and palladium precursor) that cannot overcome the steric barrier of the substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[11][12]

You need a catalyst system specifically designed for sterically demanding substrates. This involves using very bulky and electron-rich phosphine ligands.

Mechanism-Based Ligand Selection:

  • Bulky Ligands: Promote the formation of a monoligated Pd(0)L species, which is highly reactive. The bulk also facilitates the final reductive elimination step to release the product.[13][14]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step into the electron-rich C-Br bond.[15]

Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling
LigandRecommended PrecursorTypical BaseSolventKey Advantages
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene, DioxaneExcellent for hindered aryl bromides. Confers high catalyst activity.[13]
RuPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄, Cs₂CO₃Toluene, DioxaneParticularly effective for heteroaromatic substrates.
XPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄Toluene, DioxaneVery bulky, provides high stability and activity for challenging couplings.
AntPhos Pd(OAc)₂K₂CO₃TolueneSpecifically shown to be effective for sterically demanding aryl-alkyl couplings, overcoming side reactions.[16]
Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Boronic Acid

This protocol provides a robust starting point for coupling at one of the bromine positions.

  • Setup: To an oven-dried Schlenk flask, add 2,3,6-Tribromo-4-methoxy-5-nitropyridine (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Premix: In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.5-5 mol%). Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution based on the pyridine substrate). Stir for 5-10 minutes.

  • Reaction: Transfer the catalyst solution to the Schlenk flask containing the solids.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require extended times (12-24 hours).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

FAQ 4: How should I approach Sonogashira coupling with this substrate?

Answer: The principles are similar to the Suzuki coupling, focusing on overcoming the steric barrier for oxidative addition. While classic Sonogashira conditions use a copper(I) co-catalyst, modern copper-free methods are often superior for complex substrates as they prevent alkyne homocoupling (Glaser coupling).[17][18][19]

Key Considerations:

  • Catalyst/Ligand: Use a robust palladium/phosphine system. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like P(t-Bu)₃ is a good starting point.[20]

  • Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often acting as the solvent as well.

  • Copper-Free Conditions: To avoid side reactions, consider a copper-free protocol. This often requires a slightly higher catalyst loading and a strong organic base like tetramethylpiperidine (TMP).[18]

Protocol: Copper-Free Sonogashira Coupling
  • Setup: To an oven-dried reaction vial, add 2,3,6-Tribromo-4-methoxy-5-nitropyridine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vial, and purge with argon.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO or ACN), followed by the base (e.g., TMP, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%).[18]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by LC-MS).

  • Workup: Dilute with ethyl acetate, wash with saturated NH₄Cl solution, water, and brine. Dry, concentrate, and purify as described for the Suzuki reaction.

FAQ 5: I need to perform a Buchwald-Hartwig amination. Which ligands are best for coupling a primary or secondary amine to this hindered core?

Answer: This is one of the most challenging transformations due to the steric clash between the already-crowded pyridine ring and the incoming amine-ligated palladium complex. Success hinges on using state-of-the-art ligands designed for hindered substrates.

Recommended Ligands:

  • For Primary Amines: Use ligands from the Josiphos family or highly hindered biaryl phosphines like BrettPhos. These ligands have been specifically developed to facilitate the coupling of hindered primary amines.[21]

  • For Secondary Amines: Bulky biaryl phosphine ligands like RuPhos or XPhos are generally effective.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[22]

Protocol: Buchwald-Hartwig Amination with a Hindered Amine

  • Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., BrettPhos, 4.4 mol%), and the base (NaOtBu, 1.4 equiv) to a reaction vial.

  • Reagent Addition: Add a solution of 2,3,6-Tribromo-4-methoxy-5-nitropyridine (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 100-120 °C. Monitor carefully by LC-MS.

  • Workup: After completion, cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and purify.

Part 4: Advanced Strategies for Non-Reactive Systems
FAQ 6: I have tried optimized thermal conditions for my cross-coupling reaction, but the yield is still unacceptably low. What else can I do?

Answer: When conventional heating fails, high-energy input methods can provide the necessary activation energy to drive the reaction forward.

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture to temperatures (150-200 °C) and pressures that are difficult to achieve with a standard oil bath.[2][23] This can dramatically reduce reaction times and increase yields for sluggish, sterically hindered couplings. Many modern catalysts show excellent stability under these conditions.

  • High-Pressure Reactions: Applying high external pressure (10-350 bar) can accelerate reactions that have a negative activation volume.[24][25] For associative steps like oxidative addition, this can help force the sterically hindered components together, lowering the overall energy barrier. This requires specialized equipment but can be a powerful problem-solving tool.[26]

References
  • Bardera, S. L., et al. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • Ryabukhin, S. V., et al. (2008). Microwave-Assisted Synthesis and Transformations of Sterically Hindered 3-(5Tetrazolyl)pyridines. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Wu, K., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available at: [Link]

  • Kappe, C. O. (2004). Microwave Assisted Organic Synthesis. Wiley-VCH. (General reference, specific link not available).
  • Gagnier, S. V., & Gevorgyan, V. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry Learner. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Barlin, G. B., & Benham, A. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. Available at: [Link]

  • Clayden, J., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

  • Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Various Authors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Shokri, A., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]

  • Various Authors. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Quora. Available at: [Link]

  • Wu, Y., et al. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. SIOC Journals. Available at: [Link]

  • Sharma, R., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link]

  • Various Authors. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Learner. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

  • Various Authors. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Various Authors. Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. Available at: [Link]

  • Various Authors. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Stanetty, P., et al. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Dasha Pharmaceuticals. High-Pressure Reactions. Dasha Pharmaceuticals. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Steric Hindrance. YouTube. Available at: [Link]

  • Asynt. (2024). Methods for Heating Chemical Reactions Under High Pressure. Asynt. Available at: [Link]

  • Reddit User. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]

  • Liu, Z., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry. Available at: [Link]

  • Zhang, Y., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Leffek, K. T., et al. (1998). Effect of steric hindrance on the rates and kinetic isotope effects of the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with TBD and MTBD bases in THF. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Various Authors. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • TOPTION Instrument. (2023). What is mechanical stirring high temperature high pressure reactor? News. Available at: [Link]

  • Cali, G., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]

  • The Organic Chemistry NRO. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Kwong, F. Y., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed. Available at: [Link]

  • Various Authors. (2019). How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Mass Spectrometry Profiling of Tribromo-methoxy-nitropyridine

This guide provides a comparative technical analysis of mass spectrometry (MS) modalities for the structural elucidation of Tribromo-methoxy-nitropyridine (Model Formula: C₆H₃Br₃N₂O₃). It is designed for analytical chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of mass spectrometry (MS) modalities for the structural elucidation of Tribromo-methoxy-nitropyridine (Model Formula: C₆H₃Br₃N₂O₃). It is designed for analytical chemists and drug development professionals requiring robust protocols for identifying this halogenated scaffold.

Executive Summary & Compound Architecture

Tribromo-methoxy-nitropyridine is a densely functionalized pyridine scaffold often utilized as an intermediate in the synthesis of agrochemicals and heterocyclic pharmaceuticals. Its analysis presents unique challenges due to the competing fragmentation pathways of the labile nitro group, the electron-donating methoxy group, and the distinct isotopic envelope of the three bromine atoms.

Target Analyte Specifications:

  • Formula: C₆H₃Br₃N₂O₃

  • Nominal Mass: ~388 Da (based on ⁷⁹Br)

  • Monoisotopic Mass (⁷⁹Br₃): 387.766 Da

  • Key Structural Features:

    • Isotopic Signature: A characteristic 1:3:3:1 quartet cluster (M, M+2, M+4, M+6).

    • Labile Groups: Nitro (-NO₂) and Methoxy (-OCH₃).

Comparative Analysis: EI vs. ESI Performance

The choice of ionization method dictates the quality of structural data. Below is a direct performance comparison between Electron Impact (EI) and Electrospray Ionization (ESI) for this specific analyte.

Performance Matrix
FeatureMethod A: Electron Impact (EI) Method B: Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M⁺) Weak / Absent .[1] The labile -NO₂ group often cleaves immediately, leaving [M-NO₂]⁺ as the highest mass peak.Dominant . Observed as [M+H]⁺ or [M+Na]⁺.
Isotopic Fidelity High . The Br₃ pattern is preserved in fragments, aiding substructure tracking.High . Excellent for confirming the elemental composition of the parent.
Structural Insight Superior . Rich fragmentation allows for "fingerprinting" and isomer differentiation.Low (in MS1) . Requires MS/MS (CID) to generate structural fragments.
Limit of Detection Moderate (ng range).High (pg range).
Best Use Case Structural elucidation, impurity identification, library matching.Quantitation, molecular weight confirmation, LC-coupling.

Fragmentation Mechanics & Pathways

Understanding the fragmentation logic is critical for distinguishing this compound from metabolic byproducts or synthetic impurities.

The "Tribromo" Isotope Cluster

Before analyzing mass losses, the analyst must validate the Bromine Quartet . For a molecule with three bromine atoms (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion cluster will span 6 Daltons with relative intensities approximating:

  • M (⁷⁹Br₃): 100%

  • M+2 (⁷⁹Br₂⁸¹Br₁): ~300%

  • M+4 (⁷⁹Br₁⁸¹Br₂): ~300%

  • M+6 (⁸¹Br₃): 100%

  • Note: This pattern repeats for any fragment retaining all three bromines.

Primary Fragmentation Channels (EI/CID)

The fragmentation is driven by the instability of the nitro group and the stabilization offered by the aromatic ring.

  • Nitro Loss (The Diagnostic Step): The most facile cleavage is the loss of the nitro radical (•NO₂, 46 Da) or nitroso radical (•NO, 30 Da). In EI, the base peak is frequently [M - NO₂]⁺ .

    • Mechanism: Radical site destabilization on the pyridine ring.

  • Methoxy Cleavage: Following nitro loss, the methoxy group typically fragments via:

    • Formaldehyde Loss (-CH₂O, 30 Da): Common in methoxy-pyridines, involving a hydrogen rearrangement to the ring nitrogen.

    • Methyl Radical Loss (•CH₃, 15 Da): Generates a pyridone-like cation.

  • Halogen Depletion: Sequential loss of Bromine radicals (•Br, 79/81 Da) occurs only at high internal energies (high collision energy in MS/MS or standard 70eV EI).

Visualization of Fragmentation Pathways

The following diagram maps the logical decay of the molecular ion.

FragmentationPathway Parent Parent Ion [M]+. (Tribromo-methoxy-nitropyridine) m/z ~388 (cluster) Frag1 [M - NO2]+ (Tribromo-methoxy-pyridine ion) m/z ~342 Parent->Frag1 - NO2 (46 Da) (Primary Channel) Frag2 [M - NO]+ (Phenolic/Pyridone rearrangement) m/z ~358 Parent->Frag2 - NO (30 Da) (Minor Channel) Frag3 [M - NO2 - CH3]+ (Tribromo-pyridone) m/z ~327 Frag1->Frag3 - CH3 (15 Da) Frag4 [M - NO2 - CH2O]+ (Tribromo-pyridine) m/z ~312 Frag1->Frag4 - CH2O (30 Da) (Rearrangement) Frag5 [M - NO2 - Br]+ (Dibromo-methoxy-pyridine) m/z ~263 Frag1->Frag5 - Br (79/81 Da)

Figure 1: Mechanistic fragmentation tree for Tribromo-methoxy-nitropyridine.[2] The loss of NO₂ is the dominant primary event, followed by methoxy-group degradation.

Experimental Protocols

Protocol A: Structural Confirmation via EI-GC/MS

Objective: Fingerprint identification and impurity profiling.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Ensure the solvent is anhydrous to prevent hydrolysis of the bromide.

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Oven Program: Hold 50°C (1 min) → Ramp 20°C/min to 300°C → Hold 5 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Data Validation:

    • Check for the absence of m/z 388 (Parent) and dominance of m/z 342 ([M-NO₂]⁺).

    • Verify the 1:3:3:1 isotope pattern on the m/z 342 peak.

Protocol B: Molecular Weight Confirmation via ESI-LC/MS

Objective: Quantitation and intact mass verification.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (+).

    • Note: Negative mode (-) may be sensitive if the methoxy group can be demethylated in-source to form a phenoxide anion, but (+) is standard for pyridines.

  • MS/MS Settings (if using Q-TOF/Triple Quad):

    • Collision Energy (CE): Stepped 15-35 eV.

    • Look for the transition: 389 ([M+H]⁺) → 343 ([M-NO₂]⁺).

Analytical Decision Workflow

Use the following logic flow to determine the appropriate analysis path based on your research stage.

DecisionWorkflow Start Start: Sample Received Goal Define Goal Start->Goal Route1 Unknown ID / Impurity Goal->Route1 Structure Needed Route2 Quantitation / PK Study Goal->Route2 Sensitivity Needed Method1 GC-EI-MS Route1->Method1 Method2 LC-ESI-MS/MS Route2->Method2 Result1 Analyze Fragment Fingerprint (Look for m/z 342 base peak) Method1->Result1 Result2 Monitor MRM Transition 389 -> 343 Method2->Result2

Figure 2: Decision matrix for selecting the optimal mass spectrometry modality.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine, 2-methoxy-. National Institute of Standards and Technology.[3] Link

  • Holčapek, M., et al. (2010). Fragmentation pathways of polymer ions. Wiley Interdisciplinary Reviews. Link

  • Vibrant Pharma. (2024). 2-Methoxy-3-nitropyridine Product Specifications. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Nitro/Methoxy ortho-effects).

Sources

Comparative

Optimizing Selectivity: A Comparative Guide to HPLC Method Development for Nitropyridine Derivatives

Executive Summary & Core Directive Nitropyridine derivatives serve as critical intermediates in the synthesis of high-value pharmaceutical scaffolds (e.g., aminopyridines for kinase inhibitors). However, their analysis p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Nitropyridine derivatives serve as critical intermediates in the synthesis of high-value pharmaceutical scaffolds (e.g., aminopyridines for kinase inhibitors). However, their analysis presents a distinct "chromatographic paradox": the pyridine ring is basic and polar, while the nitro group is strongly electron-withdrawing and hydrophobic.

Standard C18 protocols often fail to resolve positional isomers (e.g., 2-nitro vs. 3-nitropyridine) because their hydrophobicities are nearly identical. This guide challenges the default C18 approach, advocating for Phenyl-Hexyl and Biphenyl stationary phases. We demonstrate that exploiting


-

interactions yields superior selectivity (

) compared to traditional solvophobic partitioning.

The Mechanistic Basis of Separation

To develop a robust method, one must understand the molecular interactions at play. Nitropyridines are


-electron deficient systems. The nitro group (

) pulls electron density from the aromatic ring, making it a "Lewis Acid" character ring.
Comparative Interaction Models
  • Alkyl Phases (C18/C8): Rely on Solvophobic Interactions. Retention is governed by the analyte's desire to leave the polar mobile phase. Since positional isomers of nitropyridine have similar LogP values, C18 columns often show co-elution.

  • Phenyl Phases (Phenyl-Hexyl/Biphenyl): Rely on

    
    -
    
    
    
    Stacking. The stationary phase acts as a Lewis Base (electron-rich), donating electron density to the electron-deficient nitropyridine ring. This interaction is highly sensitive to the position of the nitro group, creating the necessary selectivity.
Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Nitropyridine Mixture CheckIsomers Are Positional Isomers Present? (e.g., 2-nitro vs 3-nitro) Start->CheckIsomers PathC18 Standard C18 Column CheckIsomers->PathC18 No (Single isomer) PathPhenyl Phenyl-Hexyl or Biphenyl Column CheckIsomers->PathPhenyl Yes (Critical Pair) ResultC18 Likely Co-elution (Hydrophobicity dominant) PathC18->ResultC18 ResultPhenyl High Selectivity (Pi-Pi Interaction dominant) PathPhenyl->ResultPhenyl MobilePhase Mobile Phase Selection (MeOH vs ACN) ResultPhenyl->MobilePhase FinalOpt Optimize pH (pH 3.0 for peak shape) MobilePhase->FinalOpt Use MeOH to enhance Pi-Pi

Figure 1: Decision matrix for selecting stationary phases based on sample composition. Note the divergence for isomeric mixtures.

Comparative Performance Analysis

The following data illustrates the selectivity differences between a standard C18 column and a Phenyl-Hexyl column for a mixture of 2-nitropyridine and 3-nitropyridine.

Experimental Conditions:

  • Mobile Phase: 60:40 Water:Methanol (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Table 1: Selectivity Comparison (Representative Data)
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

) 2-Nitro
4.2 min5.1 minPhenyl phase retains aromatic rings longer due to

-stacking.
Retention Time (

) 3-Nitro
4.4 min6.8 min3-isomer has greater planar accessibility for stacking.
Selectivity Factor (

)
1.05 1.38 Critical Difference. C18 barely resolves; Phenyl offers easy separation.
Resolution (

)
1.2 (Co-elution risk)> 4.0 (Baseline resolved)Phenyl-Hexyl is far more robust for QC methods.
Peak Symmetry (Tailing Factor) 1.41.1Phenyl phases often mask silanols better than standard C18.

Key Insight: While Acetonitrile (ACN) is the default organic modifier for C18, Methanol (MeOH) is preferred for Phenyl columns. ACN has


-electrons (triple bond) that compete with the analyte for stationary phase sites, dampening the selectivity. MeOH allows the 

-

interactions to dominate [1].

Detailed Method Development Protocol

This protocol is designed to be self-validating. If System Suitability fails, the protocol loops back to the specific adjustment step.

Phase 1: Column & Mobile Phase Screening
  • Column Selection: Start with a Biphenyl or Phenyl-Hexyl column (

    
     mm, 3.5 µm or sub-2 µm).
    
    • Why: Maximize

      
      -selectivity.
      
  • Buffer Preparation: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Nitropyridines are weak bases (pKa < 2 due to nitro group). At pH 3, they are neutral, preventing ion-exchange retention drift, while the acidic environment suppresses silanol activity on the silica surface [2].

  • Organic Modifier: Use Methanol .

    • Why: As noted, MeOH enhances ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -
      
      
      
      selectivity compared to ACN.
Phase 2: Gradient Optimization

Run a broad scouting gradient to determine elution window.

  • Time 0 min: 5% MeOH

  • Time 20 min: 95% MeOH

  • Flow: 1.0 mL/min[1]

  • Observation: If nitropyridines elute early (< 5 min), switch to isocratic 10-20% MeOH. If they elute late, use a shallower gradient (e.g., 20% to 60% over 15 min).

Phase 3: System Suitability Testing (SST)

Before validating the method, establish these criteria to ensure trustworthiness:

  • Resolution (

    
    ):  > 2.0 between critical isomer pair.
    
  • Tailing Factor (

    
    ):  < 1.5 (Nitrogen-containing rings are prone to tailing; if 
    
    
    
    , add 5 mM Triethylamine (TEA) as a silanol blocker).
  • Precision: %RSD < 2.0% for retention time over 6 injections.

Visualization: Interaction Mechanism

InteractionMechanism cluster_legend Mechanism Comparison StationaryPhase Phenyl Ligand (Electron Rich / Lewis Base) Analyte Nitropyridine (Electron Deficient / Lewis Acid) StationaryPhase->Analyte Strong Pi-Pi Attraction (High Selectivity) C18Phase C18 Ligand (Neutral / Hydrophobic) C18Phase->Analyte Weak Hydrophobic Interaction (Low Selectivity)

Figure 2: Mechanistic difference between Phenyl and C18 phases. The electron-withdrawing nitro group creates a deficiency in the pyridine ring, facilitating strong attraction to the electron-rich phenyl stationary phase.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Peak Tailing Residual silanol interactions with pyridine nitrogen.Lower pH to 2.5 or add ion-pairing reagent (e.g., 10mM TEA or Hexanesulfonate).
Retention Drift Column "dewetting" or insufficient equilibration.Phenyl phases require longer equilibration than C18. Flush 20 column volumes before runs.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (e.g., 5% MeOH) rather than 100% MeOH.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Chromatography Today. (2025). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • PubChem. (2025).[2] 3-Nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from [Link]

Sources

Validation

Crystal structure analysis of polysubstituted pyridine intermediates

A Comparative Guide to Crystallographic vs. Spectroscopic Methods Executive Summary: The "Pyridine Problem" in Drug Discovery Pyridine scaffolds are ubiquitous in FDA-approved therapeutics, serving as the backbone for ov...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Crystallographic vs. Spectroscopic Methods

Executive Summary: The "Pyridine Problem" in Drug Discovery

Pyridine scaffolds are ubiquitous in FDA-approved therapeutics, serving as the backbone for over 7,000 bioactive molecules, including kinase inhibitors and antivirals. However, as substitution patterns become more complex (polysubstitution), these intermediates present a specific set of structural challenges that standard spectroscopic methods often fail to resolve definitively.

The primary adversaries are prototropic tautomerism (specifically the 2-pyridone/2-hydroxypyridine equilibrium) and atropisomerism (restricted rotation due to steric bulk). Misassigning these structures at the intermediate stage can lead to dead-end SAR (Structure-Activity Relationship) campaigns or regulatory failures regarding polymorph stability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Powder Diffraction (PXRD), establishing why SC-XRD remains the non-negotiable gold standard for these specific scaffolds.

Comparative Analysis: Selecting the Right Tool

While NMR is the workhorse of daily synthesis, it possesses blind spots regarding the static 3D arrangement of polysubstituted pyridines. The following table contrasts the utility of primary structural elucidation methods.

FeatureSC-XRD (Gold Standard) Solution State NMR (1H/13C/NOESY) Powder XRD (PXRD)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsBulk phase identification
Tautomer Certainty High: Direct observation of H-bonding & bond lengths (C=O vs C-O)Medium/Low: Signals often averaged due to rapid exchangeLow: Requires reference pattern; cannot solve ab initio easily
Stereochemistry Defines absolute configuration (R/S) & atropisomersRelative stereochemistry (via coupling constants)N/A (unless Rietveld refinement is used)
Sample Req. Single crystal (0.1–0.3 mm)~5-10 mg dissolved~10-50 mg powder
Throughput Low (Days/Weeks for crystallization)High (Minutes)High (Minutes)
Limitation "Oiling out" prevents crystallizationBroadening due to intermediate exchange ratesLow resolution; cannot distinguish rotamers easily
The Scientific Rationale: Why SC-XRD is Required
3.1 Resolving Tautomeric Ambiguity

In polysubstituted pyridines, particularly those with -OH or -NH2 groups at the ortho or para positions, the molecule can exist as distinct tautomers.

  • The NMR Pitfall: In solution, the proton may shuttle rapidly between the nitrogen and oxygen, resulting in a time-averaged signal that obscures the true species.

  • The X-Ray Solution: In the solid state, the tautomer is "frozen." SC-XRD distinguishes the 2-pyridone form from the 2-hydroxypyridine form by measuring bond lengths:

    • C–O bond: ~1.34 Å (single bond character)

      
       Hydroxy form.
      
    • C=O bond: ~1.24 Å (double bond character)

      
       Pyridone form.
      
    • C–N–C angle: The internal ring angle at Nitrogen expands significantly (>120°) in the protonated (NH) pyridone form compared to the unprotonated pyridine (~117°).

3.2 Defining Atropisomers

Polysubstitution (e.g., a phenyl ring at C4 and bulky groups at C3/C5) often restricts rotation, creating axial chirality. SC-XRD provides the exact torsion angles, allowing researchers to predict if the rotational barrier is high enough to separate enantiomers—a critical factor for FDA compliance.

Experimental Protocol: SC-XRD Workflow for Pyridines

The bottleneck in SC-XRD is not data collection, but obtaining a diffraction-quality crystal. Polysubstituted pyridines are notorious for "oiling out" due to strong intermolecular pi-stacking and weak solvation.

Phase 1: Crystal Engineering (The "Anti-Oil" Strategy)
  • Protocol A: Vapor Diffusion (Preferred for scarce samples)

    • Dissolve 5 mg of intermediate in 0.5 mL of a "Good Solvent" (e.g., THF, DCM).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing 2 mL of "Bad Solvent" (e.g., Pentane, Diethyl Ether).

    • Cap tightly.[1] As pentane diffuses into the THF, supersaturation occurs slowly, promoting lattice formation over amorphous precipitation.

  • Protocol B: Protonation/Salt Formation

    • Rationale: If the neutral pyridine won't crystallize, convert it to a salt (HCl, Picrate). Ionic interactions are stronger and more directional than Van der Waals forces, often forcing crystallization.

    • Step: Add 1.0 eq of Picric acid or HCl in Ethanol. Evaporate slowly.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (avoid rounded/melted shapes). Mount on a Kapton loop using Paratone oil.

  • Cooling: Crucial Step. Flash cool to 100 K immediately. This reduces thermal motion (thermal ellipsoids), allowing precise location of Hydrogen atoms involved in tautomerism.

  • Collection strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (< 0.8 Å).

  • Refinement: Use SHELXL or OLEX2. Pay specific attention to the Difference Fourier Map around the Nitrogen and Oxygen atoms to locate the tautomeric proton.

Visualization: The Crystallization Decision Tree

CrystallizationWorkflow Start Polysubstituted Pyridine Intermediate Solubility Check Solubility Profile Start->Solubility Method1 Vapor Diffusion (THF/Pentane) Solubility->Method1 High Solubility Method2 Slow Evaporation (MeOH/EtOH) Solubility->Method2 Mod Solubility Check Crystals Formed? Method1->Check Method2->Check Salt Salt Formation (Add HCl or Picric Acid) Check->Salt No (Oiling Out) XRD SC-XRD Analysis (100 K) Check->XRD Yes Salt->Method2 CoCrystal Co-Crystallization (w/ Resorcinol) Salt->CoCrystal Still Fails CoCrystal->Method2

Figure 1: Strategic workflow for obtaining diffraction-quality crystals from difficult pyridine intermediates. Note the "Salt Formation" loop as a critical contingency.

Case Study: 2-Amino-3-cyano-4-arylpyridine

Scenario: A medicinal chemistry team synthesized a derivative intended to be a 2-amino-pyridine. However, 1H NMR showed broadened exchangeable protons, and the biological activity was lower than predicted.

Hypothesis: The compound might exist as the imino-dihydropyridine tautomer in the binding pocket, or the crystal packing is locking it in an unfavorable conformation.

Experimental Data Comparison:

ParameterNMR Inference (DMSO-d6)SC-XRD Result (100 K)
NH Signal Broad singlet @ 6.5 ppm (integral 1.8H)Located on exocyclic Nitrogen (Amino form)
C-N Bond 1.35 Å (calculated avg)1.338 Å (C2-N_exocyclic)
Ring Geometry Assumed planarTwisted: Aryl ring at 45° torsion
Conclusion AmbiguousDefinitive: Amino tautomer confirmed; Twist explains poor binding.
Visualization: Tautomer Identification Logic

TautomerLogic Input Diffraction Data (Refined Model) BondCheck Measure C2-N(exo) Bond Length Input->BondCheck Short Short (~1.28 Å) Double Bond Character BondCheck->Short < 1.30 Å Long Long (~1.34 Å) Single Bond Character BondCheck->Long > 1.32 Å RingN Check Ring Nitrogen Protonation Short->RingN Amino Amino Form (Preferred) Long->Amino Imino Imino Form (Uncommon) RingN->Imino Proton Found RingN->Amino No Proton

Figure 2: Logic flow for distinguishing Amino vs. Imino tautomers in pyridine derivatives using bond length analysis.

References
  • Altaf, A. A., et al. (2015). "The synthesis, crystal structure and biological activity of some new pyridine derivatives." Journal of Molecular Structure. Link

  • Grover, G., & Kinney, G. (2007). "Pyridine Elaboration through Organometallic Intermediates: Regiochemical Control and Completeness." Chemical Reviews. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text on crystal engineering and tautomerism).
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." (Essential tool for comparing bond lengths). Link

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 2,3,6-Tribromo-4-methoxy-5-nitropyridine

The causality behind our stringent PPE recommendations is rooted in the anticipated reactivity and toxicological profile of this molecule. The presence of three bromine atoms and a nitro group on an electron-deficient py...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind our stringent PPE recommendations is rooted in the anticipated reactivity and toxicological profile of this molecule. The presence of three bromine atoms and a nitro group on an electron-deficient pyridine ring suggests that the compound is likely a solid with low volatility but potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[1][2][3] Aromatic nitro compounds, in particular, are known for their potential to cause systemic effects.[4] Therefore, our primary objective is to prevent all routes of exposure: dermal, ocular, and respiratory.

I. Hazard Assessment: An Inferential Approach

In the absence of a dedicated SDS, we must infer the potential hazards from related structures. For instance, the SDS for 2-Bromo-5-nitropyridine indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Similarly, 2-Methoxy-3-nitropyridine is also classified as harmful if swallowed and an irritant to the skin and eyes.[2] Given these precedents, it is prudent to treat 2,3,6-Tribromo-4-methoxy-5-nitropyridine with a high degree of caution and assume it possesses similar, if not more pronounced, hazardous properties.

II. Core Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is essential for minimizing exposure risk.[4][5] The following ensemble should be considered the minimum standard when handling 2,3,6-Tribromo-4-methoxy-5-nitropyridine in a laboratory setting.

1. Hand Protection: The Critical Barrier

The primary route of accidental exposure in a laboratory is often through skin contact. Therefore, selecting the appropriate gloves is paramount. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[6]

  • Recommended Primary Glove: Butyl rubber gloves are an excellent choice as they offer superior resistance to a wide array of chemicals, including nitro-compounds and esters.[7]

  • Alternative Primary Glove: Viton® gloves also provide excellent protection against aromatic and chlorinated solvents.[8]

  • Double Gloving: It is highly recommended to wear two pairs of gloves. A common and effective practice is to wear a thinner pair of nitrile gloves as the inner layer, with a more robust butyl rubber or Viton® glove as the outer layer. This provides a backup barrier in case the outer glove is compromised.

  • Glove Change Protocol: Gloves should be changed immediately if they come into contact with the chemical.[9] A regular change-out schedule (e.g., every 1-2 hours) is also advisable during extended procedures.

Glove MaterialResistance to Aromatic/Halogenated CompoundsResistance to Nitro-compoundsGeneral Recommendation
Butyl Rubber Fair to GoodExcellent[7]Primary Choice
Viton® Excellent[8]GoodExcellent Alternative
Nitrile Poor to Fair[6][8][9]Good (for splash protection)Inner glove when double-gloving
Neoprene FairGoodAcceptable for short-duration tasks
Natural Rubber (Latex) Poor[6]FairNot Recommended

2. Eye and Face Protection: Shielding from Splashes and Aerosols

Given that related compounds are known eye irritants, robust eye and face protection is non-negotiable.[1][2][3]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield: A full-face shield should be worn over the safety goggles, especially when handling larger quantities of the solid or when there is a potential for splashes during dissolution or reaction work-ups.[10]

3. Respiratory Protection: Guarding Against Inhalation

While the compound is likely a solid with low vapor pressure, the generation of dust or aerosols during handling (e.g., weighing, transferring) is a significant inhalation risk.

  • Work Environment: All handling of 2,3,6-Tribromo-4-methoxy-5-nitropyridine should be conducted within a certified chemical fume hood.

  • Respirator: For procedures with a higher risk of aerosolization, a NIOSH-approved air-purifying respirator (APR) with cartridges rated for organic vapors and particulates (e.g., a P100 filter) should be used.[11] In situations with potential for high concentrations or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[5][12]

4. Protective Clothing: Full Body Coverage

To prevent skin contact on other parts of the body, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-retardant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Coveralls: For larger-scale operations, disposable chemical-resistant coveralls (e.g., Tychem®) are recommended.[11]

  • Footwear: Closed-toe shoes made of a non-porous material are required. For added protection against spills, chemical-resistant shoe covers or boots should be worn.[10]

III. Procedural Guidance for PPE Usage

The effectiveness of PPE is contingent upon its correct use. The following workflow ensures that protection is maintained throughout the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Gather All Necessary PPE prep_area->gather_ppe inspect_ppe 3. Inspect PPE for Damage or Defects gather_ppe->inspect_ppe don_clothing 4. Don Protective Clothing (Coveralls, Apron) inspect_ppe->don_clothing don_respirator 5. Don Respirator (If Required) don_clothing->don_respirator don_goggles 6. Don Safety Goggles don_respirator->don_goggles don_face_shield 7. Don Face Shield don_goggles->don_face_shield don_gloves 8. Don Gloves (Inner then Outer) don_face_shield->don_gloves doff_gloves 9. Remove Outer Gloves doff_clothing 10. Remove Face Shield, Goggles, and Protective Clothing doff_gloves->doff_clothing doff_respirator 11. Remove Respirator doff_clothing->doff_respirator doff_inner_gloves 12. Remove Inner Gloves doff_respirator->doff_inner_gloves wash_hands 13. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Tribromo-4-methoxy-5-nitropyridine
Reactant of Route 2
2,3,6-Tribromo-4-methoxy-5-nitropyridine
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